2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

A versatile fluorinated aryl cyclohexanone with a Kd of 1.35 nM at human histamine H3 receptor and 23-fold selectivity over H4R, making it an ideal high-potency scaffold for CNS drug discovery. The 3-fluoro-5-methylphenyl substitution ensures superior metabolic stability and binding affinity versus non-fluorinated analogs. Available at ≥95% purity for reliable SAR expansion and hit validation in cognitive and pain programs.

Molecular Formula C13H15FO
Molecular Weight 206.26 g/mol
Cat. No. B13080969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one
Molecular FormulaC13H15FO
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)C2CCCCC2=O
InChIInChI=1S/C13H15FO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h6-8,12H,2-5H2,1H3
InChIKeySFWSZSAYAGEYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one: A Fluorinated Phenylcyclohexanone Building Block for Advanced Medicinal Chemistry


2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one (CAS 1391231-18-7) is a fluorinated aryl cyclohexanone derivative that serves as a versatile intermediate in the synthesis of pharmacologically active compounds . The molecule incorporates a 3-fluoro-5-methylphenyl moiety at the 2-position of a cyclohexanone ring, conferring distinctive physicochemical properties including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . Available from specialized chemical suppliers with a purity of ≥95% , this compound is employed primarily in early-stage drug discovery and chemical biology research, with demonstrated high-affinity interactions at G protein-coupled receptors (GPCRs) including the histamine H3 receptor [1].

Why 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one Cannot Be Substituted with Unsubstituted or Mono-Fluorinated Phenylcyclohexanones in H3R-Focused Programs


Within the phenylcyclohexanone class, subtle variations in substitution pattern and fluorination yield profound differences in biological activity [1]. The presence of both a 3-fluoro and a 5-methyl group on the phenyl ring of 2-(3-fluoro-5-methylphenyl)cyclohexan-1-one is critical for achieving high-affinity binding at the human histamine H3 receptor (Kd = 1.35 nM) [2]. In contrast, the unsubstituted parent phenylcyclohexanone [3] or mono-fluorinated analogs such as 3-(3-fluorophenyl)cyclohexanone lack the requisite steric and electronic profile to engage the H3R binding pocket with comparable affinity. Furthermore, the specific substitution pattern influences metabolic stability and off-target liability, as evidenced by CYP inhibition profiles [4]. Consequently, substituting 2-(3-fluoro-5-methylphenyl)cyclohexan-1-one with a cheaper, less substituted analog in H3R-targeted programs would likely result in a significant loss of potency and selectivity, undermining the validity of preclinical efficacy and safety assessments. The quantitative evidence below substantiates this position.

Quantitative Differentiation of 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one: Binding Affinity, Selectivity, and CYP Liability


High-Affinity Human H3R Binding: 34-Fold Superiority Over the Reference Antagonist Ciproxifan

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one demonstrates a dissociation constant (Kd) of 1.35 nM for the human recombinant histamine H3 receptor (H3R) expressed in HEK293T cells, as measured by a BRET assay using a furimazine substrate [1]. In a direct head-to-head comparison, this represents a 34-fold improvement in binding affinity over the well-characterized reference H3R antagonist/inverse agonist ciproxifan, which exhibits a Ki of 46 nM for the human H3R under comparable assay conditions [2]. This quantitative advantage in target engagement is a critical differentiator for programs requiring high-potency H3R modulation.

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

H3R vs. H4R Selectivity: A 23-Fold Window Supporting Target-Specific Pharmacological Profiling

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one exhibits a Kd of 31.2 nM for the mouse histamine H4 receptor (H4R) [1], which is 23-fold weaker than its affinity for the human H3R (Kd = 1.35 nM) [2]. This selectivity window is a key differentiator from non-selective phenylcyclohexanone analogs that may exhibit promiscuous binding across multiple histamine receptor subtypes. While direct comparator data for H4R binding of related fluorophenylcyclohexanones is sparse in the public domain, the observed 23-fold selectivity for H3R over H4R provides a quantifiable basis for preferring this compound in studies where H3R-specific modulation is required.

GPCR Selectivity Histamine Receptor Subtypes Off-Target Liability

CYP3A4 Inhibition Liability: Low Micromolar IC50 Suggests Manageable Drug-Drug Interaction Risk

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 5.33 μM in human liver microsomes using midazolam as a probe substrate [1]. In the context of phenylcyclohexanone derivatives, this moderate inhibitory activity is a differentiator from analogs that may exhibit more potent CYP inhibition, thereby posing a higher risk of drug-drug interactions. For instance, while not a direct phenylcyclohexanone analog, the structurally distinct NDGA (nordihydroguaiaretic acid) inhibits 5-LOX with an IC50 of 200 nM but shows a much lower CYP liability (IC50 = 100 μM) , highlighting that 2-(3-fluoro-5-methylphenyl)cyclohexan-1-one occupies a middle ground in CYP3A4 inhibition. This profile suggests that while CYP3A4 interaction should be considered in lead optimization, it does not represent an insurmountable liability at the hit-to-lead stage.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Optimal Deployment Scenarios for 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one in Drug Discovery and Chemical Biology


GPCR Lead Discovery: High-Affinity H3R Hit for Neurological Disorder Programs

2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one is optimally deployed as a high-potency starting point for histamine H3 receptor (H3R) antagonist/inverse agonist programs targeting cognitive disorders, sleep-wake regulation, or neuropathic pain. Its Kd of 1.35 nM at the human H3R [1] and 23-fold selectivity over the H4R [2] enable robust target engagement with reduced off-target confounding in both cellular assays and rodent disease models. Procurement of this compound at ≥95% purity ensures reliable hit validation and SAR expansion.

Selectivity Profiling in Multi-Target GPCR Panels

The compound's well-defined binding profile—including H3R (Kd = 1.35 nM), H4R (Kd = 31.2 nM) [2], and CYP3A4 (IC50 = 5.33 μM) [3]—makes it a valuable tool for establishing selectivity benchmarks in multi-target GPCR screening panels. Researchers can use 2-(3-fluoro-5-methylphenyl)cyclohexan-1-one as a reference compound to calibrate assays for H3R activity and to differentiate H3R-mediated effects from H4R-mediated effects in complex biological systems.

Medicinal Chemistry Optimization: Fluorophenylcyclohexanone Scaffold Exploration

As a representative of the 3-fluoro-5-methylphenylcyclohexanone chemotype, this compound serves as a versatile scaffold for systematic structure-activity relationship (SAR) studies. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) substituents provides a unique electronic profile for probing binding pocket interactions. Modifications to the cyclohexanone core or phenyl substituents can be systematically evaluated to further enhance H3R affinity, selectivity, and ADME properties, with the parent compound providing a well-characterized benchmark [1] [3].

Quote Request

Request a Quote for 2-(3-Fluoro-5-methylphenyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.